molecular formula C20H16N2O4 B3461085 N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxy-3-nitrobenzamide

N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxy-3-nitrobenzamide

Cat. No. B3461085
M. Wt: 348.4 g/mol
InChI Key: FPEMHFSGJXUXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxy-3-nitrobenzamide, commonly known as DAN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DAN is a member of the acenaphthene family and has a molecular formula of C20H17N2O4. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of DAN is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells and bacteria. DAN has been shown to bind to the ribosome and prevent the formation of peptide bonds, leading to the inhibition of protein synthesis. This mechanism of action is similar to that of other antibiotics, such as tetracyclines.
Biochemical and Physiological Effects:
DAN has been shown to have both biochemical and physiological effects. In vitro studies have shown that DAN inhibits the growth of cancer cells and bacteria, while in vivo studies have shown that DAN has low toxicity and is well-tolerated in animals. In addition, DAN has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DAN in lab experiments is its potent cytotoxicity against cancer cells and bacteria. This makes it a valuable tool for studying the mechanisms of cancer and bacterial growth. However, one limitation of using DAN is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on DAN. One area of interest is the development of DAN-based chemotherapeutic agents for the treatment of cancer. Another area of interest is the development of DAN-based antimicrobial agents for the treatment of bacterial infections, particularly those caused by drug-resistant strains. In addition, there is potential for the use of DAN in material science, particularly in the development of new materials with unique properties. Further studies are needed to fully understand the potential applications of DAN in these areas.
Conclusion:
In conclusion, N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxy-3-nitrobenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential applications of DAN in various fields.

Scientific Research Applications

DAN has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DAN has been evaluated for its anticancer and antimicrobial activities. Studies have shown that DAN exhibits potent cytotoxicity against various cancer cell lines and has the potential to be developed as a chemotherapeutic agent. In addition, DAN has shown promising antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-26-18-10-8-14(11-17(18)22(24)25)20(23)21-16-9-7-13-6-5-12-3-2-4-15(16)19(12)13/h2-4,7-11H,5-6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEMHFSGJXUXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 5
N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxy-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.